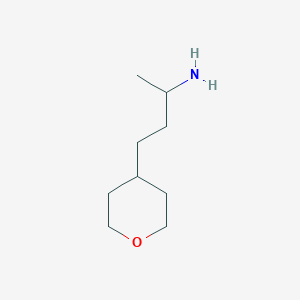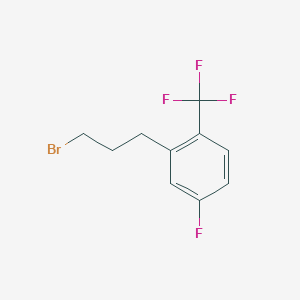
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its importance in pharmaceuticals and agrochemicals . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable target for research and development.
Vorbereitungsmethoden
The synthesis of 8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid involves several steps, typically starting with the formation of the benzodioxine ring. One common method includes the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The reaction conditions often require the presence of a strong base and a suitable solvent, such as tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often through hydrogen bonding and hydrophobic interactions . This binding can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group, enhancing its pharmacological properties.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group, which contributes to its efficacy and stability.
The uniqueness of this compound lies in its specific structure, which combines the benzodioxine ring with the trifluoromethyl group, offering distinct chemical and biological properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C10H7F3O4 |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)6-2-1-5(9(14)15)7-8(6)17-4-3-16-7/h1-2H,3-4H2,(H,14,15) |
InChI-Schlüssel |
XMHQDEBGAUTLAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=CC(=C2O1)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)

amine](/img/structure/B13594379.png)






![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)




